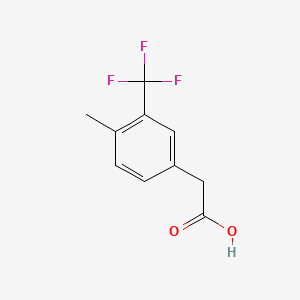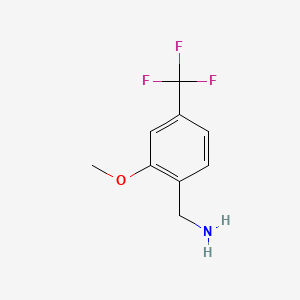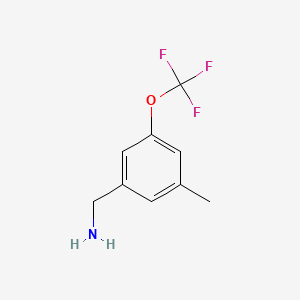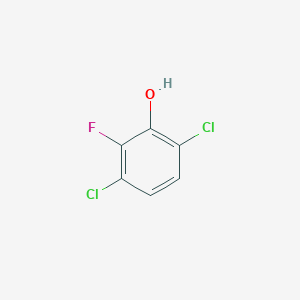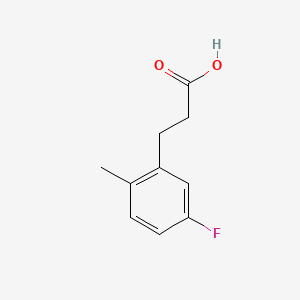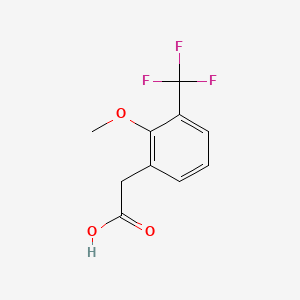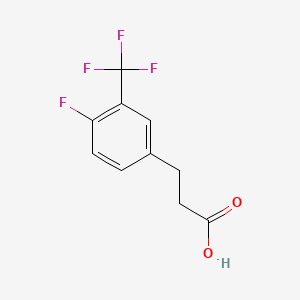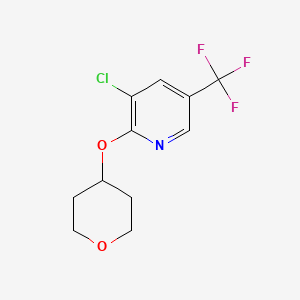
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine” is a versatile chemical compound with intriguing applications in scientific research. It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine, which is part of the TFMP structure, contribute to the biological activities and physical properties of compounds .Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines : This compound and its derivatives have been synthesized using ultrasonic irradiation, showcasing potential as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
MCRs Synthesis of Pyrano[4,3-b]pyrans : Research demonstrates the one-pot synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylates, emphasizing the compound's role in creating fluorinated heterocyclic compounds (Wang et al., 2012).
Structural and Chemical Studies
Molecular Conformations and Hydrogen Bonding : Studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including compounds with 3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine-like structures, focus on molecular conformations and hydrogen bonding in different dimensions (Sagar et al., 2017).
Green Synthesis of Novel Arylazo Pyridine Glucosides : Research highlights the synthesis of novel pyridine derivatives with potential antibacterial and antifungal applications, demonstrating the versatility of the compound in pharmacological research (Mmh et al., 2017).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Metals : Studies show that derivatives of this compound are effective as corrosion inhibitors for metals like copper and mild steel in acidic environments, highlighting its industrial applications (Sudheer & Quraishi, 2015).
Pharmaceutical and Biological Activity
- Anticancer Activity of Derivatives : Research into tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives indicates potential applications in anticancer therapies, showcasing the compound's relevance in medicinal chemistry (Rao, Rao, & Prasad, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-9-5-7(11(13,14)15)6-16-10(9)18-8-1-3-17-4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOFYFKWLAPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(tetrahydro-2H-pyran-4-yloxy)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)
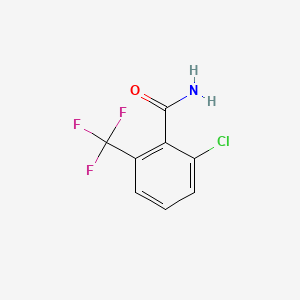
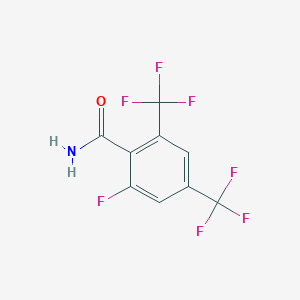
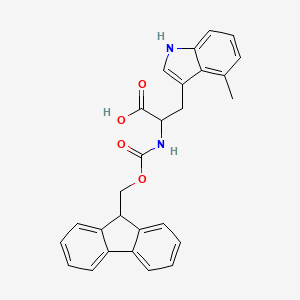
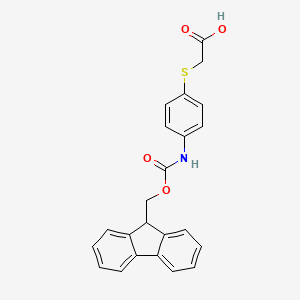
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)
